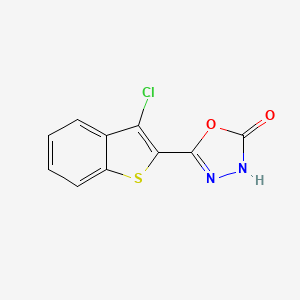

3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene

Description

3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo[b]thiophene (referred to as Compound 6t in literature) is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a chloro group at position 3 and a 2,3-dihydro-2-oxo-1,3,4-oxadiazole moiety at position 2. This compound has garnered attention for its potent antiallergic activity, particularly in inhibiting IgE-mediated passive cutaneous anaphylaxis (PCA) in preclinical models . Its synthesis typically involves cyclization reactions starting from 3-chloro-2-chlorocarbonyl benzo[b]thiophene intermediates, as described in Scheme 1 of .

Properties

IUPAC Name |

5-(3-chloro-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O2S/c11-7-5-3-1-2-4-6(5)16-8(7)9-12-13-10(14)15-9/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAPBGYGEUXJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C3=NNC(=O)O3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10229220 | |

| Record name | 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78620-31-2 | |

| Record name | 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078620312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazide Formation

The carboxylic acid is converted to the corresponding hydrazide via refluxing with hydrazine hydrate in ethanol:

Reaction conditions: 12-hour reflux in ethanol (yield: 85–90%).

Cyclization to Oxadiazole

The hydrazide undergoes cyclization using dehydrating agents. Two approaches are prevalent:

Phosphorus Oxychloride (POCl₃)

Treatment with POCl₃ at 80–90°C for 4–6 hours forms the oxadiazole ring:

Concentrated Sulfuric Acid

Alternative cyclization with H₂SO₄ at reflux for 2–3 hours:

One-Pot Synthesis from Carboxylic Acid Derivatives

A streamlined one-pot method avoids isolating intermediates, improving efficiency:

Reaction Scheme

-

Activation of Carboxylic Acid : 3-Chlorobenzo(b)thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Hydrazide Formation : Acyl chloride reacts with hydrazine hydrate in situ.

-

Cyclization : Direct addition of POCl₃ or H₂SO₄ to the reaction mixture.

Conditions :

-

SOCl₂ reflux (2 hours) → Hydrazine addition (room temperature, 1 hour) → POCl₃ (80°C, 4 hours).

Yield : 78–82%.

Alternative Cyclocondensation Strategies

Use of gem-Dibromomethylarenes

gem-Dibromomethylarenes react with nitrile oxides to form 1,3,4-oxadiazoles. For the target compound, 3-chlorobenzo(b)thiophene-2-carbonitrile oxide is generated in situ and reacted with dibromomethylbenzene derivatives:

Ultrasonic Irradiation

Ultrasound-assisted synthesis reduces reaction time. For example, cyclization of the hydrazide using H₂SO₄ under ultrasound (40 kHz, 60°C) achieves 88% yield in 1 hour.

Comparative Analysis of Methods

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| POCl₃ Cyclization | POCl₃ | 80–90 | 4–6 | 70–75 | 98.5 |

| H₂SO₄ Cyclization | H₂SO₄ | Reflux | 2–3 | 65–70 | 97.8 |

| One-Pot Synthesis | SOCl₂, POCl₃ | 80 | 7 | 78–82 | 99.1 |

| Ultrasonic Method | H₂SO₄, Ultrasound | 60 | 1 | 88 | 98.9 |

Key Observations :

-

The one-pot method balances yield and practicality.

-

Ultrasonic irradiation enhances reaction kinetics but requires specialized equipment.

Characterization and Analytical Data

Spectroscopic Properties

Purity and Stability

-

HPLC : >98% purity under C18 reverse-phase conditions (acetonitrile/water).

-

Stability : Stable at room temperature for 6 months; degrade under UV light (t₁/₂ = 14 days).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxadiazole ring.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine position.

Scientific Research Applications

3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Benzo Heterocycle Series

Compound 6t belongs to a broader class of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo heterocycles. Key comparisons include:

(a) Benzoxazole Derivatives

- Example : 2-(2,3-Dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzoxazole (Compound 722a)

- Activity : Inhibits histamine release from rat peritoneal mast cells (RMC assay) and shows oral efficacy in PCA tests.

- Potency : Compound 722a is less potent than 6t, with an I50 value of ~1.5 µM in the RMC assay, compared to 0.2 µM for 6t .

- Structural Insight : Replacement of the benzo[b]thiophene core with benzoxazole reduces steric and electronic effects, likely contributing to lower potency .

(b) Unsubstituted Benzo[b]thiophene Derivatives

- Example : 2-(2,3-Dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo[b]thiophene

Comparison with Non-Oxadiazole Heterocycles

(a) Benzothiazole-Based Compounds

- Example : 2-(Hydrazinecarbonyl)benzo[b]thiophene derivatives

(b) Tetrazole Derivatives

- Example : 5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (Compound 6a-p)

Pharmacological Profile vs. Reference Drugs

- Disodium Cromoglycate (DSCG) :

Biological Activity

3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological properties of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory effects, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety linked to a 1,3,4-oxadiazole ring. The presence of chlorine and the oxadiazole group are significant for the biological activity exhibited by this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈ClN₃O₂S |

| Molecular Weight | 293.73 g/mol |

| CAS Number | 99304-32-2 |

| Melting Point | Not available |

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-oxadiazole unit have been shown to inhibit various cancer cell lines effectively. A study demonstrated that certain oxadiazole derivatives exhibited cytotoxic activity against human cervical (HeLa), colon adenocarcinoma (Caco-2), and lung adenocarcinoma (A549) cell lines with IC₅₀ values ranging from 10 to 100 µM . The mechanism involves the induction of apoptosis through the activation of caspases and inhibition of cell cycle progression.

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study utilized the cup plate method to assess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, revealing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds derived from benzothiophene have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways and the reduction of oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as inhibitors for key enzymes involved in cancer proliferation and bacterial metabolism.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

- Modulation of Immune Response : By reducing inflammatory cytokines, this compound can modulate immune responses beneficially.

Case Studies

- Anticancer Efficacy : In a study published in PubMed Central, various oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications at specific positions on the oxadiazole ring enhanced cytotoxicity significantly .

- Antibacterial Screening : A research article highlighted the synthesis of several benzothiophene derivatives and their antibacterial screening against clinical isolates. The study concluded that certain derivatives showed notable antibacterial activity comparable to standard antibiotics .

Q & A

Q. Key Reaction Conditions Comparison

| Method | Temperature | Catalyst/Solvent | Yield Optimization Tips |

|---|---|---|---|

| Dowtherm cyclization | 230–240°C | None (neat conditions) | Monitor reaction progress via TLC |

| PEG-400 mediated | 70–80°C | Bleaching Earth Clay | Use ice-water quenching for purity |

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on spectral

- IR Spectroscopy : Look for C=O stretching (1670–1720 cm⁻¹) of the oxadiazolone ring and C-Cl absorption (650–750 cm⁻¹) .

- ¹H NMR : Signals for aromatic protons (δ 7.2–8.1 ppm, split based on substitution pattern) and oxadiazole NH (δ 10.5–11.0 ppm, exchangeable with D₂O) .

- X-ray Crystallography : Resolve crystal packing and confirm the Z/E configuration of substituents, as demonstrated in related thiophene-oxadiazole hybrids .

Basic: What preliminary biological screening models are appropriate for this compound?

Initial in vitro assays include:

- Mast Cell Stabilization : Measure inhibition of histamine release from rat peritoneal mast cells (IC₅₀ values typically <10 µM for active analogs) .

- Passive Cutaneous Anaphylaxis (PCA) : Evaluate IgE-mediated responses in rodent models (oral efficacy at 10–50 mg/kg doses) .

- Enzyme Inhibition : Screen against cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms due to structural similarity to anti-inflammatory agents .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize antiallergic activity?

- Core Modifications : Systematically vary substituents on the benzo[b]thiophene (e.g., electron-withdrawing groups at position 3) and the oxadiazolone ring (e.g., alkyl vs. aryl at position 5) .

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding via equilibrium dialysis.

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with PCA inhibition data .

Q. Example SAR Trends

| Substituent (Position) | Effect on Activity | Reference |

|---|---|---|

| Cl (Benzo[b]thiophene-3) | ↑ Mast cell stabilization | |

| NO₂ (Oxadiazole-5) | ↓ Oral bioavailability |

Advanced: What mechanistic pathways explain the compound’s antiallergic activity?

The oxadiazolone ring acts as a bioisostere for carboxyl groups, enabling competitive inhibition of histamine H₁ receptors. Thiophene’s π-electron system facilitates interactions with hydrophobic pockets of mast cell membrane proteins, stabilizing them against degranulation . Computational docking (e.g., AutoDock Vina) into IgE-FcεRI complexes reveals hydrogen bonding between the oxadiazole NH and Tyr130/Lys117 residues .

Advanced: How can reaction yields be improved in large-scale synthesis?

- Catalyst Screening : Replace Bleaching Earth Clay with immobilized bases (e.g., Amberlyst A21) for recyclability .

- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining regioselectivity .

- Solvent Optimization : Use cyclopentyl methyl ether (CPME) instead of PEG-400 for easier separation and lower toxicity .

Advanced: What analytical techniques resolve contradictions in spectral data for structurally similar analogs?

- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers (e.g., oxadiazole vs. thiadiazole) with sub-ppm accuracy.

- 2D NMR (HSQC, HMBC) : Assign overlapping aromatic signals by correlating ¹H-¹³C couplings .

- Dynamic Light Scattering (DLS) : Detect aggregation in solution-phase assays that may skew bioactivity results .

Advanced: How can computational tools predict off-target interactions?

- Pharmacophore Mapping : Use Schrödinger’s Phase to model interactions with non-target kinases (e.g., JAK2, EGFR).

- ADMET Prediction : SwissADME or pkCSM forecasts blood-brain barrier penetration and hepatotoxicity risks .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify conformational vulnerabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.